![molecular formula C21H14Cl4N2O3 B4877759 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4877759.png)
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide
Overview
Description
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide, also known as DBCO-PEG4-TCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug delivery, imaging, and diagnostics.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO involves the reaction of the tetrazine moiety with trans-cyclooctene (TCO) to form a covalent bond. This reaction is highly specific and fast, making it an ideal tool for targeted drug delivery and imaging.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. However, further studies are needed to determine the long-term effects of the compound on the human body.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO in lab experiments include its high specificity, fast reaction rate, and versatility in conjugation with various molecules. However, the limitations include the need for specialized equipment and expertise for synthesis and conjugation, as well as the potential for non-specific binding and off-target effects.
Future Directions
There are several future directions for the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO in scientific research. These include the development of more efficient and cost-effective synthesis methods, the exploration of new applications in drug delivery and imaging, and the investigation of the long-term effects of the compound on the human body.
In conclusion, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO is a valuable tool in scientific research for its potential applications in drug delivery, imaging, and diagnostics. The compound's high specificity, fast reaction rate, and versatility in conjugation with various molecules make it an ideal tool for targeted therapies in cancer research. However, further studies are needed to determine the long-term effects of the compound on the human body and to explore new applications in scientific research.
Scientific Research Applications
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO has been widely used in scientific research for its potential applications in drug delivery, imaging, and diagnostics. The compound can be conjugated to a variety of molecules, including proteins, peptides, and antibodies, to target specific cells or tissues. This makes it a valuable tool for drug delivery and imaging in cancer research, where targeted therapies are essential for effective treatment.
properties
IUPAC Name |
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl4N2O3/c1-30-14-5-3-13(4-6-14)26-21(29)16-8-12(23)10-18(25)19(16)27-20(28)15-7-2-11(22)9-17(15)24/h2-10H,1H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVROXAAHQPGFFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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